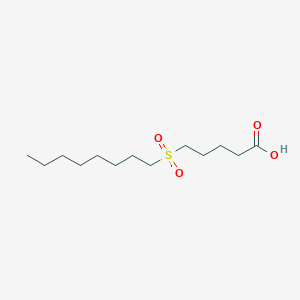![molecular formula C12H15N3OS B11464333 2-{5-[(2-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B11464333.png)
2-{5-[(2-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(2-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine typically involves the reaction of 2-methylbenzyl chloride with thiourea to form 2-methylbenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to form 2-methylbenzylthiosemicarbazide. The final step involves cyclization with ethyl chloroacetate under basic conditions to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 2-{5-[(2-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its biological effects. Further research is needed to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine
- 2-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine
- 2-{5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine
Uniqueness
2-{5-[(2-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C12H15N3OS |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine |
InChI |
InChI=1S/C12H15N3OS/c1-9-4-2-3-5-10(9)8-17-12-15-14-11(16-12)6-7-13/h2-5H,6-8,13H2,1H3 |
InChI Key |
FAQPXVMDTHUTDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(O2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(tert-butyl)-5-(3-methoxyphenyl)-4-(4-methoxyphenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11464253.png)
![3,4-dimethoxy-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B11464265.png)
![N-[(E)-{[2-(5-Chloro-1H-indol-3-YL)ethyl]amino}[(4,6-dimethylpyrimidin-2-YL)amino]methylidene]-4-fluorobenzamide](/img/structure/B11464269.png)
![5-(2-phenylethylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11464273.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11464281.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11464288.png)
![ethyl 5-[(4-{[(4-chlorophenyl)carbonyl]amino}-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B11464295.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}propanamide](/img/structure/B11464301.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]acetamide](/img/structure/B11464310.png)
![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide](/img/structure/B11464312.png)
![4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanehydrazide](/img/structure/B11464318.png)
![N-{4-hydroxy-3-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}propanamide](/img/structure/B11464321.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B11464326.png)

